Thiazolidine, 3-(chloroacetyl)-
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Overview
Description
Thiazolidine, 3-(chloroacetyl)- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(chloroacetyl)- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{Thiosemicarbazide} + \text{Chloroacetyl chloride} \rightarrow \text{Thiazolidine, 3-(chloroacetyl)-} ]
Industrial Production Methods: Industrial production of Thiazolidine, 3-(chloroacetyl)- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps in achieving higher yields and purity of the compound . Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine, 3-(chloroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazolidine derivatives with different functional groups .
Scientific Research Applications
Thiazolidine, 3-(chloroacetyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The presence of the chloroacetyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Thiazolidinone: Another thiazolidine derivative with a carbonyl group at the fourth position.
Uniqueness: Thiazolidine, 3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to other thiazolidine derivatives . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
52837-50-0 |
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Molecular Formula |
C5H8ClNOS |
Molecular Weight |
165.64 g/mol |
IUPAC Name |
2-chloro-1-(1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H8ClNOS/c6-3-5(8)7-1-2-9-4-7/h1-4H2 |
InChI Key |
UDFTYHXUNLWFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)CCl |
Origin of Product |
United States |
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